4',3,3-Trimethylbutyrophenone
Overview
Description
4’,3,3-Trimethylbutyrophenone is an organic compound with the molecular formula C13H18O and a molecular weight of 190.28 g/mol . It is a derivative of butyrophenone, characterized by the presence of three methyl groups attached to the butyrophenone structure. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’,3,3-Trimethylbutyrophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methylacetophenone with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: Industrial production of 4’,3,3-Trimethylbutyrophenone often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, with continuous monitoring and adjustment of reaction parameters. The product is then purified through distillation or recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 4’,3,3-Trimethylbutyrophenone undergoes various chemical reactions, including:
Reduction: Reduction of 4’,3,3-Trimethylbutyrophenone can yield alcohols or hydrocarbons, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4’,3,3-Trimethylbutyrophenone is utilized in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4’,3,3-Trimethylbutyrophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions . Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to downstream biological effects .
Comparison with Similar Compounds
- 4-Methylpropiophenone
- 3,3-Dimethylbutyrophenone
- 4-Methylacetophenone
Comparison: 4’,3,3-Trimethylbutyrophenone is unique due to the presence of three methyl groups, which influence its chemical reactivity and physical properties. Compared to similar compounds like 4-Methylpropiophenone and 3,3-Dimethylbutyrophenone, 4’,3,3-Trimethylbutyrophenone exhibits distinct reactivity patterns in oxidation and reduction reactions . Its structural features also contribute to its specific applications in scientific research and industry .
Properties
IUPAC Name |
3,3-dimethyl-1-(4-methylphenyl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10-5-7-11(8-6-10)12(14)9-13(2,3)4/h5-8H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOIQCMDEUVLSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591346 | |
Record name | 3,3-Dimethyl-1-(4-methylphenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681215-86-1 | |
Record name | 3,3-Dimethyl-1-(4-methylphenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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